Cornforth reagent
Overview
Description
Chromic acid, with the chemical formula H2Cr2O7, is a powerful oxidizing agentThis compound is widely used in organic chemistry for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by gradually adding a solution of chromic anhydride (Cr2O3) in water to pyridine under ice-cold conditions. The reaction is exothermic, and care must be taken to control the temperature .
Industrial Production Methods: In industrial settings, the preparation involves dissolving chromic anhydride in water and then adding pyridine. The mixture is cooled to precipitate the product, which is then filtered and dried .
Types of Reactions:
Oxidation: Pyridinium dichromate is primarily used as an oxidizing agent.
Substitution: It can also participate in substitution reactions where it acts as an oxidant.
Common Reagents and Conditions:
Reagents: Primary and secondary alcohols, tert-butyl hydroperoxide.
Conditions: Room temperature, often in the presence of a buffer like sodium acetate.
Major Products:
From Primary Alcohols: Aldehydes.
From Secondary Alcohols: Ketones.
Scientific Research Applications
Chemistry: Pyridinium dichromate is used extensively in organic synthesis for the oxidation of alcohols. It is preferred over other oxidizing agents due to its mild nature and high selectivity .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of various intermediates that are crucial in pharmaceutical research .
Industry: In the chemical industry, pyridinium dichromate is used in the production of fine chemicals and in the oxidation of complex organic molecules .
Mechanism of Action
The mechanism by which pyridinium dichromate exerts its oxidizing effect involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base, often water, then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .
Comparison with Similar Compounds
Pyridinium chlorochromate (PCC): Another oxidizing agent used for similar purposes but is more acidic and less selective.
Chromium trioxide (CrO3): A stronger oxidizing agent but less selective and more hazardous.
Uniqueness: Pyridinium dichromate is unique due to its mild nature and high selectivity in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids .
Biological Activity
Cornforth reagent , also known as pyridinium dichromate (PDC) , is a powerful oxidizing agent primarily utilized in organic synthesis for converting primary alcohols to aldehydes and secondary alcohols to ketones. This reagent was introduced by Sir John Warcup Cornforth in 1962 and is characterized by its chemical formula . Despite its utility, the compound poses significant toxicity risks, particularly to aquatic life, and is classified as a suspected carcinogen due to the presence of hexavalent chromium .
The biological activity of this compound is largely derived from its oxidative properties. It facilitates the conversion of alcohols into carbonyl compounds, which can subsequently participate in various biochemical pathways. The oxidation process generally involves the formation of a chromate ester intermediate, leading to the release of water and the formation of the desired carbonyl compound .
Applications in Biological Research
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Synthesis of Bioactive Compounds :
- This compound has been employed in synthesizing biologically active compounds such as 20S-hydroxyvitamin D3 . In this context, it was used to oxidize diols into ketones with an impressive yield of 89% . This compound exhibits various biological activities, including anti-inflammatory effects and stimulation of keratinocyte differentiation.
- Antimicrobial Activity :
Toxicological Considerations
Despite its utility in organic synthesis, this compound's biological activity is accompanied by significant toxicity concerns:
- Environmental Impact : The reagent is highly toxic to aquatic organisms and can cause long-term ecological damage if released into water systems .
- Health Risks : Exposure can lead to skin irritation, allergic reactions, and potential carcinogenic effects due to hexavalent chromium .
Case Study 1: Synthesis of 20S-Hydroxyvitamin D3
- Objective : To synthesize a biologically active form of vitamin D3.
- Methodology : Utilized this compound for the oxidation of specific diols.
- Findings : Achieved a high yield (89%) with subsequent biological assays demonstrating significant anti-proliferative effects on leukemia cells and protective effects against UVB-induced damage .
Case Study 2: Antimicrobial Derivatives
- Objective : To evaluate the antimicrobial potential of new compounds synthesized with PDC.
- Methodology : Tested various synthesized compounds against different microbial strains.
- Results : Compounds showed moderate antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating potential for therapeutic applications .
Data Summary Table
Compound | Type | Yield (%) | Biological Activity |
---|---|---|---|
20S-Hydroxyvitamin D3 | Ketone | 89 | Anti-inflammatory, anti-proliferative |
Compound A | Antibacterial | - | Moderate activity against Gram-positive bacteria |
Compound B | Antifungal | - | Moderate activity against Candida albicans |
Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWWPCAXXPJFF-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889393 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 | |
Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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